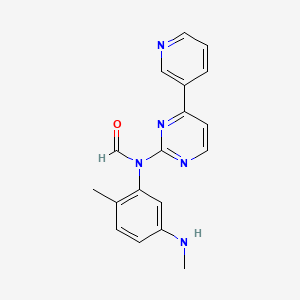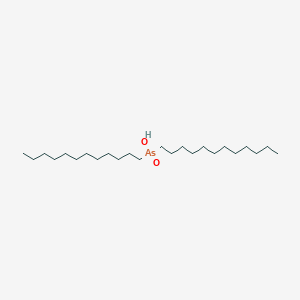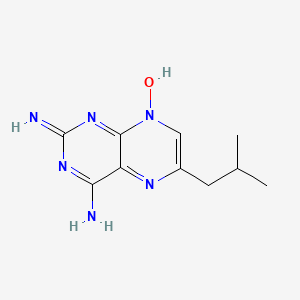
4-(4-Hydroxy-1-naphthylazo)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-oxonaphthalen-1-ylidene)hydrazinyl]benzoic acid typically involves the condensation reaction between 4-oxonaphthalene-1-carbaldehyde and 4-hydrazinobenzoic acid. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(4-oxonaphthalen-1-ylidene)hydrazinyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce hydrazine derivatives .
Applications De Recherche Scientifique
4-[2-(4-oxonaphthalen-1-ylidene)hydrazinyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-[2-(4-oxonaphthalen-1-ylidene)hydrazinyl]benzoic acid involves its interaction with various molecular targets. The hydrazone linkage can participate in hydrogen bonding and other interactions with biological molecules, influencing pathways related to cell growth and apoptosis. The naphthalene and benzoic acid moieties contribute to the compound’s overall reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium 4-[(2-hydroxy-1-naphthyl)azo]benzenesulphonate: Shares a similar naphthalene structure but differs in its functional groups and overall reactivity.
4-[(2Z)-2-(4-oxonaphthalen-1-ylidene)hydrazinyl]benzoic acid: A structural isomer with different spatial arrangement of atoms.
Uniqueness
4-[2-(4-oxonaphthalen-1-ylidene)hydrazinyl]benzoic acid is unique due to its specific hydrazone linkage and the combination of naphthalene and benzoic acid moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
21184-58-7 |
|---|---|
Formule moléculaire |
C17H12N2O3 |
Poids moléculaire |
292.29 g/mol |
Nom IUPAC |
4-[(4-hydroxynaphthalen-1-yl)diazenyl]benzoic acid |
InChI |
InChI=1S/C17H12N2O3/c20-16-10-9-15(13-3-1-2-4-14(13)16)19-18-12-7-5-11(6-8-12)17(21)22/h1-10,20H,(H,21,22) |
Clé InChI |
PFFZLNQPBBCQAW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=C2O)N=NC3=CC=C(C=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(5-Phenyltetrazol-2-yl)propyl]morpholine](/img/structure/B14004313.png)

![2-[4-Hydroxy-3,5-di(propan-2-yl)phenyl]-1H-indene-1,3(2H)-dione](/img/structure/B14004324.png)
![methyl N-[4-(3,4-dimethoxy-2-phenylmethoxyphenyl)-6-formyl-5-methylpyridin-3-yl]carbamate](/img/structure/B14004325.png)

![2,2'-[(2-Ethoxyphenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14004332.png)

![4-[2-(4-chlorophenyl)ethyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B14004338.png)

![(Benzylimino)diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate]](/img/structure/B14004367.png)
![4-[[4-[Bis(3-chloropropyl)amino]-2-methylphenyl]methylideneamino]-2,6-dichlorophenol;hydrochloride](/img/structure/B14004371.png)


![Tert-butyl 2,3,4,5-tetrahydro-4-oxobenzo[b][1,4]diazepine-1-carboxylate](/img/structure/B14004381.png)
